molecular formula C19H16O2 B14313712 4-[(4-Phenoxyphenyl)methyl]phenol CAS No. 109027-71-6

4-[(4-Phenoxyphenyl)methyl]phenol

Cat. No.: B14313712
CAS No.: 109027-71-6
M. Wt: 276.3 g/mol
InChI Key: ISFXTGOWPQRBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Phenoxyphenyl)methyl]phenol: p-(4-Phenoxybenzyl)phenol , is a chemical compound with the following properties:

  • Chemical formula:

    C14H13O2\text{C}_{14}\text{H}_{13}\text{O}_2C14​H13​O2​

  • Molecular weight: 227.26 g/mol

Preparation Methods

Synthetic Routes: The synthesis of 4-[(4-Phenoxyphenyl)methyl]phenol involves a reduction route via Schiff bases. Here are the key steps:

    Schiff Base Formation: The compound is formed by reacting 4-methoxybenzaldehyde with aniline to create a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride (NaBH₄), to yield the final compound.

Industrial Production: Industrial production methods may vary, but the synthetic route described above provides a fundamental approach.

Chemical Reactions Analysis

Reactivity: 4-[(4-Phenoxyphenyl)methyl]phenol can undergo various chemical reactions:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: As mentioned earlier, the reduction step is crucial in its synthesis.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH₄) is commonly used for the reduction step.

    Substitution: Various reagents, such as halogens or alkylating agents, can be employed.

Major Products: The major product of the reduction reaction is this compound itself.

Scientific Research Applications

4-[(4-Phenoxyphenyl)methyl]phenol finds applications in:

    Chemistry: As a starting material for the synthesis of other compounds, including dithiocarbamates and dyes.

    Biology: Its potential biological activities are an area of research interest.

    Industry: It may serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism by which 4-[(4-Phenoxyphenyl)methyl]phenol exerts its effects remains to be fully elucidated. Further research is needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds include:

  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

These compounds share structural features but differ in substituents and properties. The uniqueness of 4-[(4-Phenoxyphenyl)methyl]phenol lies in its specific combination of functional groups.

Properties

CAS No.

109027-71-6

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

4-[(4-phenoxyphenyl)methyl]phenol

InChI

InChI=1S/C19H16O2/c20-17-10-6-15(7-11-17)14-16-8-12-19(13-9-16)21-18-4-2-1-3-5-18/h1-13,20H,14H2

InChI Key

ISFXTGOWPQRBFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.